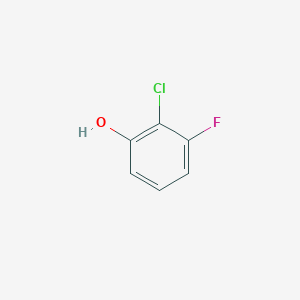

2-Chloro-3-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIENEZQWQPFHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458625 | |

| Record name | 2-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-86-4 | |

| Record name | 2-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3-fluorophenol (CAS: 863870-86-4) for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of chemical intermediates, halogenated phenols represent a critical class of compounds, offering unique electronic and conformational properties that can be leveraged to enhance the efficacy and pharmacokinetic profiles of novel therapeutic agents. This guide provides an in-depth technical overview of 2-Chloro-3-fluorophenol (CAS Number: 863870-86-4), a versatile reagent with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Profile

This compound is a colorless crystalline solid with a characteristic phenolic odor.[1] Its molecular structure, featuring adjacent chloro and fluoro substituents ortho and meta to the hydroxyl group, respectively, imparts a unique combination of steric and electronic features that influence its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 863870-86-4 | [2] |

| Molecular Formula | C₆H₄ClFO | [3] |

| Molecular Weight | 146.55 g/mol | [3] |

| Boiling Point (Predicted) | 193.3 ± 20.0 °C | [3] |

| Flash Point (Predicted) | 70.7 °C | [3] |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.50 ± 0.10 | ChemAxon |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.3 (s, 1H, OH), 7.00 (s, 1H, Ar-H), 6.91-6.95 (m, 2H, Ar-H) ppm.[4]

-

¹⁹F NMR (376.4 MHz, DMSO-d₆): δ -139.9 ppm.[4]

The ¹H NMR spectrum is characterized by a singlet for the phenolic proton and a complex multiplet pattern for the aromatic protons, reflecting the coupling between the protons and the adjacent fluorine atom. The ¹⁹F NMR shows a single resonance, as expected.

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern.

-

ESI-MS (m/z): [M+H]⁺ 145.[4]

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, with the diazotization of the corresponding aniline being a key transformation. The following protocol is a well-established and reliable method.

Synthetic Pathway: From 2-Fluoro-3-chloroaniline to this compound

The most direct synthetic route involves the diazotization of 2-fluoro-3-chloroaniline followed by hydrolysis of the resulting diazonium salt. This classic transformation, a variation of the Sandmeyer reaction, provides a robust method for introducing a hydroxyl group onto the aromatic ring.[4][7]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Caution: This procedure involves the formation of a potentially explosive diazonium salt and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Diazotization of 2-Fluoro-3-chloroaniline [4]

-

To a stirred solution of sulfuric acid in water at 0-5 °C, add 2-fluoro-3-chloroaniline portion-wise, maintaining the temperature below 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Hydrolysis of the Diazonium Salt [4]

-

Slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., in a separate flask equipped with a condenser) at a temperature sufficient to induce hydrolysis and nitrogen evolution (typically 50-100 °C). The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, heat the reaction mixture to ensure complete hydrolysis of the diazonium salt. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Cool the reaction mixture to room temperature.

Work-up and Purification

-

Extract the aqueous reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.[8]

Applications in Drug Discovery and Agrochemical Synthesis

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex bioactive molecules. The presence of both chlorine and fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 1-chloro-2-fluorobenzene moiety, which can be derived from this compound, has been identified as a key structural feature in novel triple-angiokinase inhibitors.[1] For instance, the compound WXFL-152, a potent inhibitor of VEGFR2, FGFR1, and PDGFRβ, incorporates this structural motif.[1][9] The chloro and fluoro substituents can modulate the electronic properties of the phenyl ring and influence its orientation within the kinase active site, potentially leading to enhanced binding and inhibitory activity.

Caption: Logical workflow for the use of this compound in kinase inhibitor synthesis.

The synthesis of such inhibitors often involves the etherification of the phenolic hydroxyl group of this compound with a suitable heterocyclic core. The strategic placement of the halogen atoms can provide a vector for further chemical modification or contribute to favorable interactions within the ATP-binding pocket of the target kinase.

Potential in Agrochemical Development

Halogenated phenols are also crucial intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides.[7] The presence of fluorine, in particular, can enhance the biological activity and metabolic stability of these compounds. While specific examples utilizing this compound are not extensively documented in the public domain, its structural similarity to other commercially important fluorinated phenols suggests its potential as a building block for novel crop protection agents.

Safety and Handling

This compound is a corrosive compound that can cause skin and eye irritation and burns upon contact.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for researchers and professionals in drug discovery and agrochemical development. Its unique structural and electronic properties, conferred by the ortho-chloro and meta-fluoro substituents, make it an attractive starting material for the synthesis of complex and biologically active molecules, including potent kinase inhibitors. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling is essential for its effective utilization in advanced research and development programs.

References

[7] Sandmeyer reaction. In Wikipedia. Retrieved January 6, 2026, from [Link] [5] Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. (2025). Physical Chemistry Chemical Physics. [1] this compound. (2024, April 9). ChemBK. [10] 863870-86-4|this compound|BLD Pharm. (n.d.). BLD Pharm. [4] Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol. (n.d.). Google Patents. [3] this compound. (2024, April 9). ChemBK. [8] Process for the preparation of para-fluorophenol. (n.d.). Google Patents. [2] this compound | C6H4ClFO | CID 11205840. (n.d.). PubChem. [11] this compound | 863870-86-4. (2025, July 16). ChemicalBook. [9] Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). Acta Pharmaceutica Sinica B. [12] Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents. [13] Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. (1987). Journal of Medicinal Chemistry. [14] Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. (2025). Benchchem. [15] Phenol, 3-chloro-. (n.d.). NIST WebBook. [16] Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. (2025). Benchchem. [17] How is 2-Fluorophenol prepared? (n.d.). Guidechem. [18] How to Synthesize 2-Chloro-5-Fluorophenol? (n.d.). Guidechem. [6] Phenol, 2-chloro-. (n.d.). NIST WebBook. [19] this compound 863870-86-4 wiki. (n.d.). Guidechem. [20] Method for synthesizing 2-chloro-3-fluorobromobenzene. (n.d.). Google Patents. [21] Design and synthesis of tricyclic cores for kinase inhibition. (2013). Bioorganic & Medicinal Chemistry Letters. [22] Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [23] Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Chemistry Central Journal. [24] Selective Synthesis of Fluorophenol Derivatives. (n.d.). J-STAGE. [25] Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents. [26] Preparation of 2-chloro-3-aminopyridine. (n.d.). Google Patents.

Sources

- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H4ClFO | CID 11205840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol - Google Patents [patents.google.com]

- 5. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04352A [pubs.rsc.org]

- 6. Phenol, 2-chloro- [webbook.nist.gov]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 8. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]

- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 863870-86-4|this compound|BLD Pharm [bldpharm.com]

- 11. This compound | 863870-86-4 [chemicalbook.com]

- 12. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 13. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Phenol, 3-chloro- [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. Page loading... [guidechem.com]

- 20. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 21. Design and synthesis of tricyclic cores for kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]

- 23. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 26. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

2-Chloro-3-fluorophenol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-3-fluorophenol

Introduction

This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO.[1][2] As a substituted phenol, it serves as a crucial intermediate in organic synthesis. Its structural complexity, arising from the specific ortho-chloro and meta-fluoro substitution pattern on the phenol ring, makes it a valuable building block for creating more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound. The strategic incorporation of both chlorine and fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds, making this molecule particularly relevant in the fields of medicinal chemistry and agrochemical research.[3]

Part 1: Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. It presents as a colorless crystalline solid with a characteristic phenolic odor.[1] The presence of the electronegative halogen atoms and the hydroxyl group dictates its solubility and reactivity. It is soluble in organic solvents such as ethanol, dichloromethane, and ether.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | [1][2] |

| Molar Mass | 146.55 g/mol | [1][2] |

| CAS Number | 863870-86-4 | [2][4][5][6] |

| Appearance | Colorless crystalline solid | [1] |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 193.3 ± 20.0 °C | [1] |

| Flash Point | 70.7 °C | [1] |

| pKa (Predicted) | 7.50 ± 0.10 | [1] |

| Vapor Pressure | 0.335 mmHg at 25°C | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1][5] |

Part 2: Synthesis and Reactivity

Synthesis

A documented method for the preparation of this compound involves the reaction of 2-nitro-3-chlorophenol with hydrofluoric acid.[1] This process is carried out in an alcohol-based solvent and requires heating to proceed to the final product.[1]

Caption: Synthesis of this compound from 2-nitro-3-chlorophenol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-nitro-3-chlorophenol.

Materials:

-

2-nitro-3-chlorophenol

-

Hydrofluoric acid

-

Ethanol (or other suitable alcohol solvent)

-

Reaction vessel with heating and stirring capabilities

-

Appropriate workup and purification equipment (e.g., separation funnel, distillation apparatus)

Procedure:

-

Dissolution: Dissolve 2-nitro-3-chlorophenol in an alcohol solvent within the reaction vessel. The choice of an alcohol solvent is crucial as it needs to solubilize the starting material and be relatively inert to the reaction conditions.

-

Addition of Reactant: Carefully add hydrofluoric acid to the solution. This step should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of HF.

-

Reaction: Heat the mixture to the appropriate temperature to initiate and sustain the reaction. The temperature is a critical parameter that influences the reaction rate and yield.

-

Workup: After the reaction is complete, the product is isolated. This typically involves filtering and washing the crude product to remove impurities.

-

Purification: Further purification may be necessary to obtain pure this compound.

Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group and the two halogen atoms on the aromatic ring. The hydroxyl group is a moderately activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. This substitution pattern leads to complex reactivity in electrophilic aromatic substitution reactions. The phenolic hydroxyl group can also undergo reactions such as etherification and esterification.

Caption: Potential reaction pathways for this compound.

Part 3: Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis for producing a range of valuable compounds.[1] Its applications extend to the pharmaceutical, agrochemical, and dye industries.[1] In drug development, the incorporation of fluorine is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Halogenated aminophenols, which are structurally related, are known precursors in the synthesis of pharmaceuticals and agrochemicals.[7] For example, 4-Amino-3-fluorophenol is an intermediate in the synthesis of the kinase inhibitor Regorafenib.[7]

Part 4: Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Cl and C-F stretches.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Experimental Protocol: Purity Analysis by HPLC

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare the sample to be analyzed at a similar concentration.

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water. The specific gradient will depend on the column and system but can be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, and by comparing its retention time to that of the standard.

Part 5: Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires careful handling.[1] It is corrosive and can cause severe skin burns and eye damage.[1][8] It is also harmful if swallowed, inhaled, or in contact with skin.[8][9]

| Hazard | Description |

| GHS Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Hazardous to the Aquatic Environment |

| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects) |

| Precautionary Statements | P260, P264, P270, P271, P273, P280 (Do not breathe dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Do not eat, drink or smoke when using this product, Use only outdoors or in a well-ventilated area, Avoid release to the environment, Wear protective gloves/protective clothing/eye protection/face protection) |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[1]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials.[1] An inert atmosphere is recommended for storage.[1][5]

-

Spills: In case of a spill, contain the material and clean it up using an appropriate absorbent material. Avoid generating dust.

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention.[1][8]

-

Conclusion

This compound is a versatile and important chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these aspects to aid scientists and researchers in their work with this compound.

References

-

This compound - ChemBK. (2024). Retrieved from [Link]

-

This compound | C6H4ClFO | CID 11205840 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Selective Synthesis of Fluorophenol Derivatives. (n.d.). J-STAGE. Retrieved from [Link]

-

Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). (n.d.). Cheméo. Retrieved from [Link]

- US6037503A - Process for the preparation of para-fluorophenol. (n.d.). Google Patents.

- US5053557A - Process for preparing 2-chloro-4-fluorophenol. (n.d.). Google Patents.

-

The Growing Demand for 3-Fluorophenol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4ClFO | CID 11205840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 863870-86-4 this compound AKSci W8864 [aksci.com]

- 5. 863870-86-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 863870-86-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

2-Chloro-3-fluorophenol molecular structure and formula

An In-Depth Technical Guide to 2-Chloro-3-fluorophenol: Molecular Structure, Properties, and Synthetic Insights

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document delineates its core molecular structure, physicochemical properties, and key identifiers. It offers expert insights into the spectroscopic techniques required for its structural elucidation, presenting a logical workflow for its characterization. Furthermore, this guide outlines a plausible, multi-step synthetic protocol and discusses the compound's reactivity and potential applications as a versatile building block in medicinal and agrochemical chemistry. All information is grounded in authoritative sources to ensure scientific integrity, complemented by detailed safety and handling protocols to support its practical application in a laboratory setting.

Core Molecular Identity

This compound is a disubstituted phenol featuring both chlorine and fluorine atoms on the aromatic ring. This unique combination of functional groups—a hydroxyl, a chloro, and a fluoro group—imparts specific reactivity and physical properties, making it a valuable intermediate in organic synthesis.[1]

Nomenclature and Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The essential identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 863870-86-4[1][2][3][4][5][6] |

| Molecular Formula | C₆H₄ClFO[1][2][5][6][7] |

| Molecular Weight | 146.55 g/mol [1][3][5][6] |

| InChI | InChI=1S/C6H4ClFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H[2] |

| InChIKey | YIENEZQWQPFHQN-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)O[2][7] |

Structural Representation

The molecular structure consists of a benzene ring substituted at position 1 with a hydroxyl group, at position 2 with a chlorine atom, and at position 3 with a fluorine atom. The spatial arrangement of these substituents dictates the molecule's electronic properties and steric hindrance, which are crucial for its reactivity.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for designing experiments, developing purification protocols, and ensuring safe handling.

Physical State and Appearance

At room temperature, this compound is typically a colorless crystalline solid or a low melting point solid.[1][3] It possesses a distinctive, sharp odor characteristic of phenolic compounds.[1]

Tabulated Properties

The following table summarizes key physicochemical data, much of which is derived from predictive models due to the compound's specialized nature.

| Property | Value | Source |

| Appearance | Colorless crystalline solid / Low MP Solid | [1][3] |

| Boiling Point | 193.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 70.7 °C | [1] |

| pKa | 7.50 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 0.335 mmHg at 25°C | [1] |

Solubility Profile

This compound is soluble in common organic solvents such as ethanol, dichloromethane, and ether.[1] Its solubility in water is expected to be low, consistent with other substituted phenols.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires a multi-technique analytical approach. The choice of these methods is driven by the need to unambiguously determine the substitution pattern on the aromatic ring and confirm the presence of all key functional groups.

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocol: Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Rationale : NMR is the most powerful tool for determining the precise connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C and ¹⁹F NMR confirm the carbon skeleton and the presence of fluorine, respectively.

-

Methodology :

-

Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expect to see three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), each integrating to one proton, with complex coupling patterns (doublet of doublets, etc.) due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton will also be present.

-

Acquire a ¹³C NMR spectrum. Expect six signals for the aromatic carbons, with their chemical shifts influenced by the electronegative substituents. The carbons directly bonded to F and Cl will show characteristic shifts.

-

Acquire a ¹⁹F NMR spectrum. Expect a single resonance, likely a multiplet due to coupling with adjacent aromatic protons.

-

-

-

Mass Spectrometry (MS) :

-

Rationale : MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The isotopic pattern for chlorine is a definitive diagnostic feature.

-

Methodology :

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Observe the mass-to-charge ratio (m/z) of the ions.

-

Identify the molecular ion peak (M⁺). For C₆H₄ClFO, this will be near m/z 146.

-

Crucially, look for the M+2 peak at m/z 148, which should have an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

-

-

Infrared (IR) Spectroscopy :

-

Rationale : IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Methodology :

-

Prepare the sample (e.g., as a KBr pellet or a thin film).

-

Acquire the spectrum.

-

Identify characteristic absorption bands:

-

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol.

-

Strong peaks in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.

-

A C-O stretching band around 1200-1260 cm⁻¹.

-

Characteristic C-F (1000-1400 cm⁻¹) and C-Cl (600-800 cm⁻¹) stretching bands.

-

-

-

Synthesis and Reactivity

The regioselective synthesis of polysubstituted aromatics like this compound requires a carefully planned strategy, often involving multiple steps to install the substituents in the correct positions.

Plausible Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a robust pathway can be designed based on established methods for analogous compounds, such as the synthesis of 2-Chloro-5-fluorophenol.[8] A logical approach starts from a readily available substituted aniline.

Caption: Plausible synthetic pathway via diazotization of 2-Chloro-3-fluoroaniline.

Experimental Protocol: Synthesis via Diazotization

This protocol is a self-validating system where the successful formation of the diazonium salt (indicated by gas evolution upon heating) is a prerequisite for the final hydrolysis step.

-

Diazotization of 2-Chloro-3-fluoroaniline :

-

Rationale : The diazotization of an amino group to form a diazonium salt is a classic and reliable method for introducing a variety of functional groups, including hydroxyl, onto an aromatic ring.

-

Methodology :

-

In a flask equipped with a stirrer and thermometer, add 2-Chloro-3-fluoroaniline to a dilute solution of sulfuric acid (or hydrochloric acid). Stir and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to maintain the temperature below 5 °C to prevent premature decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

-

Hydrolysis of the Diazonium Salt :

-

Rationale : The diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a nucleophile, in this case, water, to form the phenol.

-

Methodology :

-

Slowly add the cold diazonium salt solution to a separate flask containing boiling water or a dilute acid solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating the mixture (e.g., via steam distillation) to ensure complete hydrolysis and to co-distill the product.

-

Cool the reaction mixture and extract the crude this compound with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via distillation or column chromatography to yield pure this compound.

-

-

Applications in Research and Development

This compound serves primarily as a specialized building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical and Agrochemical Synthesis : The molecule can be used to introduce the 2-chloro-3-fluorophenyl or 2-chloro-3-fluorophenoxy moiety into more complex target molecules. Halogen atoms like fluorine and chlorine are often incorporated into drug candidates and pesticides to modulate metabolic stability, binding affinity, and lipophilicity.[1][9][10]

-

Intermediate for Dyes and Specialty Materials : As a substituted phenol, it can be a precursor in the synthesis of dyes and other specialty chemicals.[1]

Safety, Handling, and Toxicology

Due to its chemical nature, this compound must be handled with appropriate caution. It is classified as a corrosive and hazardous compound.[1]

| Hazard Aspect | Description & Precautionary Measures |

| GHS Classification | Signal Word: Warning. Hazards: Harmful if swallowed (H302), Causes skin irritation (H315).[7] The compound is also described as highly corrosive, causing burns.[1] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][11] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[1][12] |

| First Aid | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][12] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[1][11] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[1] Store under an inert atmosphere at room temperature.[1][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable chemical intermediate defined by its C₆H₄ClFO formula and a molecular weight of 146.55 g/mol . Its structure, confirmed through a combination of NMR, MS, and IR spectroscopy, provides a unique platform for synthetic chemists. While its synthesis requires careful regiochemical control, established methods like the diazotization of corresponding anilines offer a reliable production route. Its primary application lies in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Strict adherence to safety protocols is mandatory due to its corrosive and hazardous nature. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their development workflows.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

This compound | C6H4ClFO. (n.d.). PubChem, National Institutes of Health. [Link]

-

863870-86-4 | this compound. (n.d.). Boroncore. [Link]

-

2-氯-3-氟苯酚. (n.d.). 常州安轩化工有限公司 (Changzhou Anxuan Chemical Co., Ltd.). [Link]

-

Takemoto, I., & Yamasaki, K. (n.d.). Selective Synthesis of Fluorophenol Derivatives. Journal of Synthetic Organic Chemistry, Japan. [Link]

-

2-Chloro-5-fluorophenol | C6H4ClFO. (n.d.). PubChem, National Institutes of Health. [Link]

-

2-Chloro-4-fluorophenol | C6H4ClFO. (n.d.). PubChem, National Institutes of Health. [Link]

-

2-Bromo-3-fluorophenol. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of 3-Chloro-2-fluorophenol in Agrochemical and Pharmaceutical Synthesis. (2025). Autech Industry Co.,Limited. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4ClFO | CID 11205840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 863870-86-4 this compound AKSci W8864 [aksci.com]

- 4. This compound | 863870-86-4 [chemicalbook.com]

- 5. 863870-86-4 | this compound | Boroncore [boroncore.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. 863870-86-4|this compound|BLD Pharm [bldpharm.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluorophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO. As a substituted phenol, its chemical behavior and physical properties are of significant interest in various fields, including medicinal chemistry, agrochemical synthesis, and materials science. The presence of both chlorine and fluorine atoms on the phenolic ring imparts unique electronic and steric characteristics, influencing its reactivity, acidity, and intermolecular interactions. This guide provides a comprehensive overview of the core physical properties of this compound, detailing established experimental methodologies for their determination and exploring the scientific principles that govern these characteristics.

Molecular and Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 863870-86-4 | |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)O | |

| InChI Key | YIENEZQWQPFHQN-UHFFFAOYSA-N |

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some experimentally determined values are available, many of the cited properties in commercially available databases are predicted through computational modeling. This guide emphasizes the importance of experimental verification for critical applications.

| Physical Property | Value | Notes | Source |

| Appearance | Colorless crystalline solid | Possesses a distinctive phenol odor. | [1] |

| Boiling Point | 193.3 ± 20.0 °C | Predicted value. Experimental determination is recommended for high-purity samples. | [1] |

| Melting Point | Not available | Experimental determination is required. | |

| Density | 1.408 ± 0.06 g/cm³ | Predicted value. | [1] |

| Flash Point | 70.7 °C | [1] | |

| pKa | 7.50 ± 0.10 | Predicted value. The acidity is influenced by the electron-withdrawing effects of the halogen substituents. | [1] |

| Solubility | Soluble in ethanol, dichloromethane, and ether. | Quantitative solubility in water and various organic solvents requires experimental determination. | [1] |

In-Depth Analysis and Experimental Determination

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting and boiling points of a compound provide critical insights into the strength of its intermolecular forces. For this compound, these forces are a combination of hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (arising from the polar C-Cl and C-F bonds), and London dispersion forces.

Experimental Protocol: Determination of Melting Point (Thiele Tube Method)

A fundamental and accessible method for determining the melting point of a crystalline solid is the Thiele tube method.

Causality Behind Experimental Choices: The use of a mineral oil bath in a Thiele tube ensures uniform heating of the capillary tube containing the sample. The specific shape of the Thiele tube facilitates convection currents in the oil, leading to a consistent temperature distribution.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly are placed in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. The Thiele tube is then gently heated at the side arm.

-

Observation: The temperature is carefully monitored. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Mandatory Visualization:

Caption: Workflow for Spectrophotometric pKa Determination.

Solubility: A Key Parameter in Drug Development

Solubility is a critical physical property, particularly in the context of drug development, as it influences bioavailability and formulation. The solubility of this compound is dependent on the solvent's polarity and its ability to form hydrogen bonds.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices: This method ensures that the solvent becomes saturated with the solute, reaching a state of thermodynamic equilibrium. The subsequent analysis of the saturated solution provides a precise measure of the solubility at a given temperature.

Step-by-Step Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, or a buffer of specific pH) in a sealed flask.

-

Agitation: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted, and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Mandatory Visualization:

Sources

Topic: 2-Chloro-3-fluorophenol: A Comprehensive Analysis of Predicted Acidity and pKa

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The acidity of phenolic compounds, quantified by the acid dissociation constant (pKa), is a critical parameter in medicinal chemistry, materials science, and organic synthesis. It governs a molecule's charge state, solubility, reactivity, and pharmacokinetic profile. This guide provides an in-depth analysis of the acidity of 2-chloro-3-fluorophenol, a disubstituted phenol of interest. We will deconstruct the electronic effects of its halogen substituents, explore established methodologies for pKa prediction, and present a computationally predicted pKa value. Furthermore, this document details a robust experimental protocol for the empirical validation of this prediction, ensuring a self-validating system of analysis.

Introduction: The Fundamental Acidity of Phenols

Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. They are weakly acidic, with the pKa of unsubstituted phenol being approximately 10 in aqueous solution.[1] This acidity stems from the resonance stabilization of the corresponding conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system, distributing the charge and stabilizing the anion. This stabilization facilitates the release of the proton far more readily than in aliphatic alcohols (pKa ~16-18).

The electronic landscape of the benzene ring can be significantly altered by the introduction of substituents. These modifications, in turn, profoundly impact the stability of the phenoxide ion and, consequently, the phenol's pKa. Electron-withdrawing groups (EWGs) typically enhance acidity (lower pKa) by further delocalizing the negative charge of the phenoxide, while electron-donating groups (EDGs) decrease acidity (raise pKa).[2] this compound presents a compelling case study with two distinct halogen EWGs positioned ortho and meta to the hydroxyl group.

Theoretical Framework: Electronic Effects of Halogen Substituents

The acidity of a substituted phenol is primarily dictated by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. Halogens are highly electronegative and therefore exert a strong electron-withdrawing inductive effect. They pull electron density from the benzene ring, which in turn withdraws density from the phenoxide oxygen. This dispersal of negative charge stabilizes the conjugate base, leading to a stronger acid (lower pKa). The -I effect is distance-dependent, weakening as the distance from the reaction center (-O⁻) increases.

The Resonance Effect (+R)

The resonance (or mesomeric) effect involves the delocalization of lone-pair electrons through the π-system of the ring. Halogens possess lone pairs that can be donated into the benzene ring, an effect designated as +R. This electron donation increases the electron density within the ring and, more importantly, at the phenoxide oxygen, destabilizing the anion and making the parent phenol less acidic. The +R effect is only operative from the ortho and para positions.

For halogens, these two effects are in opposition. However, for chlorine, bromine, and iodine, the electron-withdrawing inductive effect (-I) is known to dominate over the weaker electron-donating resonance effect (+R) .[3] This dominance results in most halophenols being more acidic than phenol itself.

Methodologies for pKa Prediction

Predicting the pKa of a novel or uncharacterized compound is a cornerstone of computational chemistry. Two primary approaches are employed: empirical models based on linear free-energy relationships and first-principles quantum mechanical calculations.

Empirical Prediction: The Hammett Equation

The Hammett equation is a powerful tool for quantifying the effect of meta and para substituents on the reactivity and equilibrium of aromatic compounds.[4] It is expressed as:

pKa(X) = pKa(H) - ρσ

Where:

-

pKa(X) is the pKa of the substituted compound.

-

pKa(H) is the pKa of the unsubstituted parent compound (phenol, ~9.9-10.0).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (phenol ionization) to substituent effects. For phenol ionization in water at 25°C, ρ is approximately +2.25.[5]

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent at a given position (meta or para).

For polysubstituted systems like this compound, the Hammett equation can be extended by assuming the additivity of substituent constants: Σσ. However, the equation is not well-parameterized for ortho substituents due to the inclusion of steric and direct field effects not captured by the standard σ value.

Computational Prediction: In Silico Modeling

Modern computational chemistry offers a more direct and often more accurate means of pKa prediction.[6][7] Methods like Density Functional Theory (DFT) can calculate the Gibbs free energy change (ΔG) for the dissociation of the phenol in a solvent.[8][9]

The pKa is then determined from the following thermodynamic cycle:

pKa = (ΔG*(aq) / 2.303RT)

Accurate predictions necessitate sophisticated models that account for solvent effects. This is typically achieved using a combination of:

-

Continuum Solvation Models (e.g., SMD, CPCM): The bulk solvent is treated as a continuous medium with a defined dielectric constant.[8][10]

-

Explicit Water Molecules: Including one or more water molecules directly in the calculation to model the specific hydrogen-bonding interactions at the reaction center can dramatically improve accuracy.[6][9][10]

Analysis and Predicted pKa of this compound

Dissecting the Substituent Effects

-

Chlorine (at C2, ortho): Positioned close to the hydroxyl group, the chlorine atom exerts a powerful electron-withdrawing inductive (-I) effect, significantly stabilizing the phenoxide anion.[11] Its +R effect, while present, is subordinate to the inductive pull.

-

Fluorine (at C3, meta): The fluorine atom also provides a strong -I effect. Being in the meta position, it cannot exert a resonance effect on the hydroxyl group, so its contribution to acidity is purely inductive and electron-withdrawing.

The combined influence of these two potent -I effects is expected to make this compound considerably more acidic than unsubstituted phenol.

Predicted pKa Value

Based on computational predictions from chemical databases, the pKa of this compound is estimated to be 7.50 ± 0.10 .[12][13]

This value represents a significant increase in acidity, corresponding to a molecule that is over 300 times more acidic than phenol (ΔpKa ≈ 2.5).

Table 1: Comparative pKa Data

| Compound | Substituents | pKa (Experimental/Predicted) | Reference |

| Phenol | None | ~10.0 | [1] |

| 2-Fluorophenol | 2-F | 8.73 | [14] |

| 3-Fluorophenol | 3-F | 9.38 | [15] |

| This compound | 2-Cl, 3-F | ~7.50 (Predicted) | [12][13] |

Visualization of Acidity

The diagram below illustrates the dissociation equilibrium and the key electronic effects that stabilize the resulting phenoxide anion, thereby increasing the acidity of the parent phenol.

Caption: Dissociation and stabilization of 2-chloro-3-fluorophenoxide.

Experimental Protocol: Spectrophotometric pKa Determination

To empirically validate the predicted pKa, a self-validating and highly reliable method such as spectrophotometric titration should be employed. This protocol leverages the difference in the UV-Vis absorption spectra between the protonated phenol (HA) and the deprotonated phenoxide (A⁻).

Materials and Reagents

-

This compound

-

Deionized water (18 MΩ·cm)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

A series of buffer solutions with known pH values from 6.0 to 9.0 (e.g., phosphate or borate buffers)

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Step-by-Step Methodology

-

Prepare Stock Solution: Accurately prepare a ~0.1 mM stock solution of this compound in deionized water.

-

Determine λ_max:

-

Record the UV-Vis spectrum (200-400 nm) of the stock solution diluted in 0.1 M HCl (to ensure fully protonated HA form).

-

Record the spectrum of the stock solution diluted in 0.1 M NaOH (to ensure fully deprotonated A⁻ form).

-

Identify one or more isosbestic points and the wavelength of maximum absorbance difference (λ_max) between the HA and A⁻ forms.

-

-

Acquire Data in Buffers:

-

For each buffer solution from pH 6.0 to 9.0, prepare a sample by adding a fixed aliquot of the stock solution.

-

Measure and record the absorbance of each buffered sample at the predetermined λ_max.

-

-

Data Analysis and pKa Calculation:

-

The pKa can be calculated for each buffer solution using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A_base - A_buffer) / (A_buffer - A_acid)] Where:

-

pH is the measured pH of the buffer solution.

-

A_base is the maximum absorbance of the deprotonated (A⁻) form.

-

A_acid is the minimum absorbance of the protonated (HA) form.

-

A_buffer is the absorbance of the sample in the corresponding buffer.

-

-

The final experimental pKa is the average of the values calculated across the buffer range. A more rigorous approach involves plotting log[(A_base - A_buffer) / (A_buffer - A_acid)] versus pH. The x-intercept of the resulting line is the pKa.

-

Workflow Visualization

Caption: Workflow for experimental pKa determination.

Conclusion

This compound is predicted to be a significantly stronger acid than unsubstituted phenol, with a computationally derived pKa of approximately 7.50. This heightened acidity is a direct consequence of the potent, additive electron-withdrawing inductive effects of the ortho-chloro and meta-fluoro substituents, which act in concert to stabilize the conjugate phenoxide base. While computational predictions provide a robust estimate, the detailed spectrophotometric protocol outlined herein offers a clear and reliable path for empirical verification. For professionals in drug development and chemical synthesis, understanding and confirming this pKa value is essential for predicting the compound's behavior in physiological environments and chemical reaction systems.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. Retrieved from [Link]

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Retrieved from [Link]

-

Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and Ion−Water Clusters Based on an Accurate Value for the Absolute Aqueous Solvation Free Energy of the Proton. The Journal of Physical Chemistry B, 110(32), 16066–16081. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols. Retrieved from [Link]

- University of Calgary. (n.d.). Chapter 24: Phenols.

- Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity.

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PubMed Central. Retrieved from [Link]

-

Kass, S. R., & Feng, X. (2018). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 122(3), 856–863. Retrieved from [Link]

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Retrieved from [Link]

-

Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is o-halophenol more acidic than m-halophenol?. Retrieved from [Link]

-

Brainly.in. (2019). Comparison of acidic strength of halophenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. Retrieved from [Link]

-

Han, J., & Tao, F.-M. (2006). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. The Journal of Physical Chemistry A, 110(1), 257–263. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorophenol. PubChem Compound Database. Retrieved from [Link]

- McMaster University. (n.d.). Applications of Hammett Equation.

Sources

- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. brainly.in [brainly.in]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. researchgate.net [researchgate.net]

- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chembk.com [chembk.com]

- 13. Page loading... [guidechem.com]

- 14. 2-Fluorophenol | 367-12-4 [chemicalbook.com]

- 15. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluorophenol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-3-fluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the general scarcity of public, quantitative solubility data for this specific compound, this document establishes a foundational understanding through its detailed physicochemical profile, theoretical solubility principles, and predictive modeling concepts. It further provides a robust, step-by-step experimental protocol for determining solubility via the isothermal shake-flask method, empowering researchers to generate reliable data. This guide is designed for scientists and professionals in drug development and chemical research, offering the necessary tools to effectively screen solvents, optimize reaction conditions, and guide formulation strategies.

Introduction

This compound is a halogenated aromatic compound of significant interest as a building block in the synthesis of complex organic molecules, including pharmaceuticals and pesticides.[1] Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and a fluorine atom—imparts specific chemical reactivity and physicochemical properties that are critical for its application in multi-step syntheses. Understanding the solubility of this intermediate in various organic solvents is a cornerstone of process chemistry and drug development.

Solubility data governs crucial operational parameters, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.

-

Purification and Crystallization: Selecting an appropriate solvent system is essential for isolating the desired product with high purity and yield.

-

Formulation: For final product development, solubility dictates the choice of excipients and delivery systems.

-

Analytical Method Development: Accurate quantification by techniques like HPLC requires the analyte to be fully dissolved.

This guide provides a framework for understanding and determining the solubility of this compound, bridging theoretical principles with practical laboratory protocols.

Physicochemical Profile of this compound

The solubility behavior of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | ChemBK[1], PubChem[2] |

| Molecular Weight | 146.55 g/mol | ChemBK[1], PubChem[2] |

| Appearance | Colorless crystalline solid | ChemBK[1] |

| Predicted Boiling Point | 193.3 ± 20.0 °C | ChemBK[1] |

| Predicted Density | 1.408 ± 0.06 g/cm³ | ChemBK[1] |

| XLogP3 (Lipophilicity) | 2.3 | PubChem[2] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (hydroxyl oxygen, fluorine) | PubChem[2] |

| Polar Surface Area | 20.2 Ų | PubChem[2] |

Expert Insights: The molecule's structure presents a duality. The aromatic ring and halogen atoms (Cl, F) contribute to its lipophilic character, as indicated by the positive XLogP3 value. Conversely, the phenolic hydroxyl group provides a site for both donating and accepting hydrogen bonds, imparting a degree of polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent. It is expected to be soluble in polar organic solvents like alcohols and ethers, and less soluble in nonpolar hydrocarbons.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for solubility prediction. This can be more quantitatively understood through concepts like Hansen Solubility Parameters (HSP), which deconstruct the cohesive energy of a substance into three components.[3][4]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solute will have high solubility in a solvent when their respective HSP values are closely matched. For this compound, the presence of the hydroxyl group indicates a significant δH component, while the polar C-Cl and C-F bonds contribute to its δP. The aromatic ring provides a substantial δD component. Therefore, solvents that share these characteristics will be effective at dissolving it. For example, ethanol (which has significant dispersion, polar, and hydrogen bonding character) is expected to be a good solvent, while a solvent like hexane (primarily dispersion forces) would be a poor one.[1][5]

Predictive Models

While experimental data is the gold standard, its absence necessitates the use of predictive models.[6] Modern approaches leverage machine learning and quantitative structure-property relationship (QSPR) models to predict solubility based on molecular descriptors.[7][8][9] These models are trained on large datasets of known solubility data and can provide rapid screening of potential solvents, helping to prioritize experimental work.[7][8]

Solubility in Representative Organic Solvents

While comprehensive, experimentally verified data for this compound is not widely published, qualitative information and data from structurally similar compounds allow for a reasoned estimation of its behavior. For instance, the related compound 4-Chloro-3-fluorophenol is noted to be soluble in chloroform at 50 mg/mL. Other chlorophenols show good solubility in alcohols, ethers, and benzene.[10]

Based on these principles, the expected solubility of this compound is summarized below. This table should be used as a guide for solvent selection prior to experimental verification.

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding and polar interactions with the phenolic group. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High | Good polar interactions and can accept hydrogen bonds. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle due to the presence of chlorine.[1] |

| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions with the aromatic ring. |

| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity and hydrogen bonding capability. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[11][12] The objective is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Orbital shaker with temperature control

-

Glass vials or flasks with screw caps (e.g., 4-20 mL)

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium. A visual excess is typically sufficient.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm). Allow the mixture to equilibrate for at least 24 to 48 hours.[13] This extended time is crucial to ensure thermodynamic equilibrium is reached.[11]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

Self-Validation and Trustworthiness

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout.

-

Time to Equilibrium: To validate the 24-48 hour window, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The concentration should reach a stable plateau, indicating equilibrium.[11]

-

Replicates: Perform each solubility determination in triplicate to ensure reproducibility and calculate standard deviation.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains a gap in public literature, a robust understanding of its behavior can be achieved through the application of fundamental physicochemical principles and predictive theories. Its amphiphilic nature, with both lipophilic (aromatic ring, halogens) and polar/hydrogen-bonding (hydroxyl) characteristics, suggests broad solubility in polar organic solvents. For researchers and drug development professionals, the provided isothermal shake-flask protocol offers a reliable and validated method to generate the precise experimental data needed to advance synthesis, purification, and formulation efforts. This foundational knowledge is critical for the efficient and successful application of this compound as a valuable chemical intermediate.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(98). [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

ChemBK. (2024). This compound. [Link]

-

National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

ACS Publications. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]

-

ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]

-

World Health Organization (WHO). (2019). Annex 4. [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Chloro-4-fluorophenol. PubChem. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C6H4ClFO | CID 11205840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. paint.org [paint.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 10. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to 2-Chloro-3-fluorophenol for Advanced Research and Development

This guide provides a comprehensive technical overview of 2-Chloro-3-fluorophenol (CAS No. 863870-86-4), a key halogenated intermediate in the synthesis of advanced organic molecules. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data on nomenclature, physicochemical properties, a detailed synthesis protocol, safety, and handling, grounded in authoritative sources.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of all scientific research. This compound is known by several names and is registered under various chemical identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] This systematic name precisely describes its molecular structure: a phenol ring substituted with a chlorine atom at position 2 and a fluorine atom at position 3 relative to the hydroxyl group.

Common synonyms and identifiers include:

-

2-chloro-3-fluoro-phenol[1]

-

Phenol, 2-chloro-3-fluoro-[1]

-

CAS Number: 863870-86-4[1]

-

PubChem CID: 11205840[1]

-

MDL Number: MFCD08166413[2]

The following diagram illustrates the relationship between these primary identifiers.

Caption: Key names and registry identifiers for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for designing experiments, planning purification strategies, and ensuring safe handling. This compound is described as a colorless crystalline solid or a low melting point solid/liquid.[3][4] It possesses a characteristic phenolic odor and is soluble in common organic solvents like ethanol, dichloromethane, and ether.[3]

Key quantitative properties are summarized in the table below. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | PubChem[1] |

| Molecular Weight | 146.55 g/mol | PubChem[1] |

| Physical Form | Low melting point solid or liquid | AKSci[4] |

| Boiling Point | 193.3 ± 20.0 °C (Predicted) | ChemBK[3] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |

| Flash Point | 70.7 °C (Predicted) | ChemBK[3] |

| pKa | 7.50 ± 0.10 (Predicted) | ChemBK[3] |

| Storage | Inert atmosphere, Room Temperature | BLD Pharm[2] |